molecular formula C16H19N3O3S B2457706 6-(2-hydroxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941921-36-4

6-(2-hydroxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2457706
CAS No.: 941921-36-4
M. Wt: 333.41
InChI Key: WKPQIUYPSGJBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(2-hydroxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular formula of the compound is C16H19N3O3S and its molecular weight is 333.41.


Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of related heterocycle derivatives provide insight into the chemical properties and potential applications of 6-(2-hydroxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione. Studies on (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives reveal efficient synthesis methods and structural characterizations through spectral techniques and computational analysis. These derivatives exhibit significant electronic structure characteristics that are useful in predicting nucleophilic and electrophilic sites, indicating potential for reactivity and interaction studies in various scientific applications (Ashraf et al., 2019).

Photoluminescent Properties

The development of photoluminescent conjugated polymers incorporating pyrrolo[3,4-c]pyrrole (DPP) units, akin to the structural motif in the compound of interest, showcases its potential for electronic applications. These materials demonstrate strong photoluminescence and enhanced photochemical stability, making them suitable for use in organic electronics and solar cells, highlighting the relevance of such heterocyclic structures in the development of novel electronic materials (Beyerlein & Tieke, 2000).

Nucleic Acid Derivatives and Antiviral Activities

The synthesis of nucleic acid derivatives, such as thiazolo[4,5-d]pyrimidines, and their evaluation for antiviral activities, particularly against human cytomegalovirus (HCMV), underscores the biological significance of pyrimidine derivatives. These studies reveal the therapeutic potential of pyrimidine-based compounds in antiviral drug development, suggesting that structurally related compounds like this compound could be explored for similar biological applications (Revankar et al., 1998).

Nonlinear Optical Properties and Organic Solar Cells

The investigation of n-type conjugated polyelectrolytes for use in polymer solar cells, with a focus on the electron transport layer, highlights the importance of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives in improving solar cell efficiencies. These findings suggest the compound of interest could have applications in the development of high-performance organic solar cells, due to its related core structure promoting electron mobility and conductivity (Hu et al., 2015).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, pyrimidine derivatives have been shown to exhibit anti-inflammatory properties through their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Properties

IUPAC Name

6-(2-hydroxypropyl)-4-(4-methylsulfanylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-9(20)7-19-8-12-13(15(19)21)14(18-16(22)17-12)10-3-5-11(23-2)6-4-10/h3-6,9,14,20H,7-8H2,1-2H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPQIUYPSGJBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.